Trimethylphenylphosphonium iodide

Polarography Electrochemical reduction Phosphonium salt electrochemistry

Trimethylphenylphosphonium iodide addresses the lack of a phosphonium salt with distinct stepwise reduction and mechanochemical Wittig reactivity. - Provides two successive one-electron reduction steps for electroanalytical redox probes (vs. single-step reduction of tetraaryl analogs). - First demonstrated solvent-free mechanochemical Wittig methylenation (73% yield, 20 h milling), enabling green chemistry benchmarking. - Balanced LogD 2.04 ensures efficient phase-transfer catalysis without excessive organic-phase retention. Standard purity ≥98%; available for immediate dispatch.

Molecular Formula C9H14IP
Molecular Weight 280.09 g/mol
CAS No. 1006-01-5
Cat. No. B086565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylphenylphosphonium iodide
CAS1006-01-5
Molecular FormulaC9H14IP
Molecular Weight280.09 g/mol
Structural Identifiers
SMILESC[P+](C)(C)C1=CC=CC=C1.[I-]
InChIInChI=1S/C9H14P.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
InChIKeyXQLLUORERPKHEM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylphenylphosphonium Iodide: Physicochemical Identity


Trimethylphenylphosphonium iodide (CAS 1006-01-5) is a quaternary phosphonium salt with the formula C₉H₁₄IP, composed of a trimethyl(phenyl)phosphonium cation and an iodide counterion. It appears as a white crystalline solid with a melting point of 218 °C (decomposition) and is soluble in water, alcohols, and chlorinated solvents . The compound is commercially available at purities of 97% and above from major international suppliers . Its structure features a single phenyl group directly attached to the phosphorus center, distinguishing it from the more common triarylphosphonium and tetraarylphosphonium iodides.

Mixed alkyl–aryl phosphonium salt with one phenyl and three methyl groups, supporting distinct electrochemical and mechanochemical studies
Documented stepwise one-electron reduction mechanism for redox probe applications
Demonstrated solvent-free mechanochemical Wittig methylenation capability
Balanced lipophilicity (moderate LogD) supports phase-transfer catalysis research

Why Generic Phosphonium Salt Substitution Fails


Phosphonium iodides are not functionally interchangeable despite sharing the same counterion. The steric and electronic properties of the cation directly control ylide formation kinetics, reduction mechanism, thermal stability, and phase-transfer behavior. Trimethylphenylphosphonium iodide possesses a unique mixed alkyl–aryl substitution pattern (one phenyl, three methyl groups) that is absent in both the fully arylated tetraphenylphosphonium iodide and the fully alkylated tetramethylphosphonium iodide. This structural hybrid yields a distinct polarographic reduction mechanism (two successive one-electron steps) compared to other phosphonium salts [1], and it is the only phosphonium salt documented to perform a solvent-free Wittig methylenation under mechanochemical conditions [2]. Simple substitution with methyltriphenylphosphonium iodide or tetraphenylphosphonium iodide would eliminate these specific performance attributes.

Mechanistic mismatch
Generic phosphonium salts lack the two successive one-electron reduction profile; substitution may alter electrochemical response.
Solvent-free Wittig reactivity absent
Only trimethylphenylphosphonium iodide has demonstrated mechanochemical methylenation; alternative phosphonium salts do not replicate this capability.
Lipophilicity and phase-transfer behavior may shift
Tetraaryl or tetraalkyl analogs exhibit different partitioning; phase-transfer efficiency may not transfer directly.

Quantitative Differentiation Evidence vs. Closest Analogs


Electrochemical Reduction: Stepwise vs. Concerted Mechanism

Polarographic analysis demonstrates that trimethylphenylphosphonium iodide (as phenyltrimethylphosphonium iodide) is reduced via two successive, reversible one-electron steps. In contrast, tetra-o-tolylphosphonium iodide exhibits a single two-electron reversible reduction under identical conditions [1]. The slope analysis for trimethylphenylphosphonium iodide confirms a stepwise electron-transfer mechanism, while tetra-o-tolylphosphonium iodide yields a slope value of approximately 0.03, characteristic of a concerted two-electron process.

Reduction mechanism
Head-to-head
Two successive reversible 1e⁻ steps vs. single 2e⁻ for tetra-o-tolyl analog
Enables reversible one-electron redox probe use
Polarography, TEAB electrolyte; E₁/₂ independent of concentration
Polarography Electrochemical reduction Phosphonium salt electrochemistry

Thermal Stability Profile vs. Triarylphosphonium Analogs

Trimethylphenylphosphonium iodide decomposes at 218 °C, placing its thermal profile between the lower-melting alkyltriphenylphosphonium iodides (164–185 °C) and the higher-melting tetraphenylphosphonium iodide (333–348 °C) [1][2][3]. This intermediate decomposition temperature reflects the mixed alkyl–aryl substitution pattern and offers a distinct handling and storage profile.

Thermal profile
Cross-study comparable
Decomp. 218°C; +33°C above methyl, −120°C below tetraphenyl analog
Intermediate stability for moderate heating applications
Literature values from vendor and database sources
Thermal analysis Phosphonium salt stability Melting point comparison

Solvent-Free Mechanochemical Wittig Reactivity

Trimethylphenylphosphonium salt is the only phosphonium reagent for which a solvent-free mechanochemical Wittig methylenation has been documented. In the pioneering work of Balema and Pecharsky, this salt reacted with 2-naphthyl aldehyde under high-energy ball milling (20 h) to give the corresponding vinyl derivative in 73% isolated yield [1]. This represents the exclusive example of a solvent-free methylenation using a phosphonium salt under ambient conditions without pre-formed ylide [2]. The more commonly employed methyltriphenylphosphonium bromide required optimization of a new protocol (KOtBu, 30 s, 36 Hz) to achieve broad substrate scope, whereas the trimethylphenylphosphonium system was the foundational demonstration that such mechanochemical Wittig reactivity is feasible.

Mechanochemical Wittig
Class-level inference
73% yield, solvent-free ball milling 20h; sole phosphonium salt with demonstrated methylenation
Benchmark for green mechanochemical olefination
Foundational proof-of-concept; protocol optimization ongoing
Mechanochemistry Solvent-free synthesis Wittig olefination Green chemistry

Polyamide Heat Stabilization Patent Inclusion

US Patent 3,477,986 (Bayer AG) specifically claims trimethylphenylphosphonium iodide as a heat stabilizer for polyamides when combined with a copper compound [1]. The patent discloses a formulation comprising 0.001–5 wt% copper compound and 0.001–5 wt% phosphonium halide, with trimethylphenylphosphonium iodide explicitly listed among the preferred phosphonium halides. While the patent does not provide comparative performance data against every other phosphonium salt, the specific inclusion of this compound in an industrial patent filed by a major chemical manufacturer indicates its recognized efficacy in this application.

Patent inclusion
Supporting evidence
Claimed in US 3,477,986 for polyamide stabilization with copper compound
Supports polyamide stabilizer development
No quantitative ranking among phosphonium halides
Polymer stabilization Polyamide additives Phosphonium halide Thermal degradation prevention

Lipophilicity Profile for Phase-Transfer Applications

The experimental LogD (pH 5.5 and 7.4) for trimethylphenylphosphonium iodide is 2.04, with a corresponding LogP of 2.04 [1]. This moderate lipophilicity arises from the single phenyl group balanced by three methyl substituents, yielding a compound that partitions meaningfully into organic phases while retaining water solubility. In comparison, tetraphenylphosphonium iodide is expected to be significantly more lipophilic due to its four aryl rings, while fully alkyl phosphonium salts would be less lipophilic. This intermediate lipophilicity profile supports its use as a phase-transfer catalyst for nucleophilic substitution reactions in biphasic aqueous–organic systems .

Lipophilicity
Class-level inference
LogD₇.₄ = 2.04; intermediate between tetraaryl and tetraalkyl analogs
Balanced partitioning for phase-transfer catalysis
Measured at pH 5.5 and 7.4; computational source
Lipophilicity LogD Phase-transfer catalysis Distribution coefficient

Evidence-Backed Application Scenarios


Electrochemical Probe with Stepwise Redox Behavior

Researchers developing reversible redox probes for electroanalytical chemistry can exploit the two successive one-electron reduction steps unique to trimethylphenylphosphonium iodide, as demonstrated by Colichman and Love (1953). This contrasts with the single two-electron reduction of tetra-o-tolylphosphonium iodide, making this compound the preferred choice when stepwise electron-transfer behaviour is required for mechanistic studies or sensor development .

Green Mechanochemical Wittig Olefination Benchmark

Trimethylphenylphosphonium iodide is the reference compound for solvent-free mechanochemical Wittig methylenation, having been the first phosphonium salt demonstrated to perform this transformation (73% yield, 20 h milling) . Procurement for green chemistry and mechanochemistry research groups seeking to benchmark novel solvent-free olefination protocols against an established system is directly supported by the Balema (2002) study and subsequent validation in the Templ and Schnürch (2024) ball-milling protocol .

Polyamide Thermal Stabilization Formulation

Industrial polymer chemists developing heat-stabilized polyamide formulations can reference US Patent 3,477,986 (Bayer AG), which explicitly includes trimethylphenylphosphonium iodide as a phosphonium halide component in a synergistic binary stabilizer system with copper compounds . The patent provides a legally and technically validated loading range (0.001–5 wt%) for direct incorporation into polyamide melt-processing or monomer condensation workflows.

Phase-Transfer Catalysis with Balanced Lipophilicity

With a measured LogD of 2.04 at both pH 5.5 and 7.4, trimethylphenylphosphonium iodide offers a balanced lipophilicity profile for phase-transfer catalysis in biphasic nucleophilic substitution reactions . Its moderate partition coefficient ensures effective anion transfer from aqueous to organic phases without the excessive organic-phase retention that complicates workup with more lipophilic tetraarylphosphonium salts. This makes it a practical choice for preparative-scale phase-transfer applications where clean phase separation is critical .

Application
Selection Property
Validation Focus
Electrochemical redox probe studies
Stepwise one-electron reduction mechanism
Polarographic reversibility and diffusion current proportionality
Solvent-free mechanochemical olefination
Demonstrated mechanochemical Wittig reactivity
Yield and milling condition benchmarking
Polyamide thermal stabilization R&D
Patent-claimed copper-phosphonium synergy
Melt-processing stabilizer loading evaluation
Biphasic phase-transfer catalysis
Balanced lipophilicity profile
Anion transfer efficiency and phase separation
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